
イソキサフルトル
概要
説明
イソキサフルトルは、主にトウモロコシ作物で使用される選択的除草剤です。1996年にロート・プーラン社が最初に販売を開始し、4-ヒドロキシフェニルピルビン酸ジオキシゲナーゼ(HPPD)酵素の阻害作用で知られています。 この阻害は、フェニルキノン生合成の阻害によって雑草の漂白を引き起こします .
科学的研究の応用
Isoxaflutole has a wide range of scientific research applications, particularly in agriculture. It is used for weed control in maize and soybean crops, effectively managing broadleaf and grass weeds . Research has shown its potential for pre-emergence application in maize, providing satisfactory full-season control of dominant weeds .
In addition to its agricultural applications, isoxaflutole is also studied for its interactions with other herbicides, such as metribuzin, in isoxaflutole-resistant soybean . These studies aim to determine the spectrum of weeds controlled and the tolerance of crops to combined herbicide treatments .
作用機序
イソキサフルトルは、4-ヒドロキシフェニルピルビン酸ジオキシゲナーゼ(HPPD)酵素を阻害することで効果を発揮します。 この阻害は、雑草におけるカロテノイド色素の生合成を阻害し、漂白を引き起こして最終的に死に至らしめます . この化合物は、植物内で生物学的に活性なジケトニトリルに変換され、これが主要な除草剤となります .
生化学分析
Biochemical Properties
Isoxaflutole inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of plastoquinone, a molecule essential for photosynthetic electron transfer . By inhibiting HPPD, Isoxaflutole disrupts this process, leading to the bleaching of weeds .
Cellular Effects
The effects of Isoxaflutole on cellular processes are primarily related to its inhibitory action on HPPD. This inhibition disrupts the biosynthesis of plastoquinone, leading to a failure of photosynthesis . Isoxaflutole also causes a change in tissue color from green to non-pigmented over the course of a 4-week experiment .
Molecular Mechanism
Isoxaflutole exerts its effects at the molecular level by inhibiting the enzyme HPPD . This inhibition disrupts the conversion of tyrosine, through 4-hydroxyphenylpyruvate (HPP), to homogentisate, leading to the failure to produce plastoquinone .
Temporal Effects in Laboratory Settings
The elimination of the radioactivity associated with Isoxaflutole following oral administration was rapid, with the majority (80%) of the radioactivity being eliminated within 48 hours at the high dose level and within 24 hours at the low dose level .
Dosage Effects in Animal Models
Following oral gavage dosing of rats, Isoxaflutole was rapidly absorbed: about 70% after low dose (1 mg/kg bw) administration and about 40% after high dose (100 mg/kg bw) administration .
Metabolic Pathways
Isoxaflutole and/or its metabolites have a mean β-phase elimination half-life of about 60 hours, irrespective of the dose level . The major component identified in urine, faeces, and liver was a diketonitrile (RPA 202248), followed by RPA 203328 (2-mesyl-4-trifluoromethylbenzoic acid) .
Transport and Distribution
A comprehensive assessment of the transport of Isoxaflutole and its accumulation potential in semistatic water bodies was conducted using a distributed watershed scale model and observed water quality data .
Subcellular Localization
The subcellular localization of Isoxaflutole mimics that of the native enzyme, which is shown to be dually targeted to chloroplasts and the cytosol .
準備方法
合成経路と反応条件: イソキサフルトルの合成には、イソキサゾール環の形成が含まれます。 これは、ヒドロキシルアミンが、適切に置換されたジケトンからトリエチルオルトギ酸を使用して酢酸無水物を溶媒として製造された中間体とエタノール中で反応したときに達成されます . 別の方法は、化合物をペルオキシ有機酸を含む酸化剤と接触させることを含みます . 反応条件は一般的に穏やかで、収率が高く、原料の費用が低くなっています .
工業的生産方法: イソキサフルトルの工業的生産方法では、一般的にシクロプロピルメチルケトンとトリフルオロメチル安息香酸メチルエステルを原料として使用します。 このプロセスには、目的のジケトンを得るための酸化と、それに続くトリエチルオルトギ酸とヒドロキシルアミン塩酸塩との反応が含まれます . この方法は、収率が高く、反応条件が穏やかなことで知られています .
化学反応の分析
反応の種類: イソキサフルトルは、酸化、還元、置換など、さまざまな化学反応を起こします。 主な反応は、植物内でのHPPD阻害剤として作用する生物学的に活性なジケトニトリルへの変換です .
一般的な試薬と条件: イソキサフルトルの合成と反応に使用される一般的な試薬には、ヒドロキシルアミン、トリエチルオルトギ酸、酢酸無水物などがあります . 反応条件は通常穏やかで、エタノールが溶媒としてよく使用されます .
生成される主な生成物: イソキサフルトルの反応から生成される主な生成物は、除草活性のあるジケトニトリルです . この化合物は、土壌処理から植物に容易に取り込まれるため、雑草防除に効果的です .
科学研究の応用
イソキサフルトルは、特に農業において、幅広い科学研究の応用を持っています。 トウモロコシやダイズ作物の雑草防除に使用され、広葉雑草とイネ科雑草を効果的に管理しています . 研究では、トウモロコシの播種前処理における潜在的な可能性が示されており、優勢な雑草の満足のいくシーズンを通しての防除を実現しています .
イソキサフルトルは、農業用途に加えて、イソキサフルトル耐性ダイズにおけるメトリブジンなどの他の除草剤との相互作用についても研究されています . これらの研究は、防除される雑草の範囲と、組み合わせ除草剤処理に対する作物の耐性を調べることを目的としています .
類似化合物との比較
イソキサフルトルは、イソキサゾール類に属し、メソトリオンやテンボトリオンなどの他のHPPD阻害剤と類似しています . イソキサフルトルは、土壌処理から植物に容易に取り込まれるという特徴があり、特に播種前雑草防除に効果的です .
類似化合物のリスト:- メソトリオン
- テンボトリオン
- スルコトリオン
- ベンゾビシクロン
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(21,22)12-6-9(15(16,17)18)4-5-10(12)13(20)11-7-19-23-14(11)8-2-3-8/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIKARCXOQLFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C2=C(ON=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034723 | |
| Record name | Isoxaflutole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or light yellow solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | Isoxaflutole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 6.2 mg/L at pH 5.5 and 20 °C | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.590 g/cu cm | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 7.5X10-9 mm Hg at 25 °C | |
| Record name | Isoxaflutole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white or pale yellow solid, Granular powder | |
CAS No. |
141112-29-0 | |
| Record name | Isoxaflutole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141112-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxaflutole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141112290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxaflutole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoxaflutole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, (5-cyclopropyl-4-isoxazolyl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXAFLUTOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T9R0O0EYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
138-138.5 °C | |
| Record name | ISOXAFLUTOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of isoxaflutole?
A1: Isoxaflutole itself is a pro-herbicide that is rapidly metabolized in plants to its active form, a diketonitrile derivative (2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile) []. This diketonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].
Q2: How does HPPD inhibition lead to weed control?
A2: HPPD is crucial for the biosynthesis of homogentisate, a precursor to plastoquinone and α-tocopherol, vital components for photosynthesis and protecting plants from photooxidative damage []. Inhibiting HPPD disrupts the production of these compounds, ultimately leading to the accumulation of phytoene, a pigment precursor, and the characteristic bleaching of leaves observed in susceptible species [].
Q3: Does the rate of diketonitrile degradation differ between plant species?
A3: Yes, the rate of diketonitrile degradation is correlated with the level of susceptibility to isoxaflutole. Tolerant species like corn rapidly degrade the diketonitrile, while susceptible species like velvetleaf (Abutilon theophrasti) exhibit slow degradation [].
Q4: Are there differences in isoxaflutole sensitivity within a plant species?
A4: Yes, research has shown variations in tolerance to isoxaflutole among different corn hybrids, suggesting genetic factors influence sensitivity []. For instance, in one study, the corn hybrid ‘Garst 8366’ displayed greater sensitivity to isoxaflutole plus flufenacet compared to ‘Garst 8600’ under various soil conditions [].
Q5: What is the molecular formula and weight of isoxaflutole?
A5: Isoxaflutole's molecular formula is C15H11F3N2O4S, and its molecular weight is 372.33 g/mol.
Q6: How do environmental factors like soil moisture and temperature influence isoxaflutole's efficacy?
A6: Soil moisture and temperature significantly impact isoxaflutole's degradation and efficacy. Higher moisture levels generally accelerate its breakdown in soil []. For instance, in one study, isoxaflutole degraded faster in soil with higher moisture content (-100 or -1500 kPa) compared to air-dry soil []. Similarly, elevated temperatures can enhance its degradation rate [, ]. This highlights the importance of considering these factors when using isoxaflutole.
Q7: How does soil organic matter affect isoxaflutole persistence?
A7: Isoxaflutole tends to persist longer in soils with higher organic matter content. In a study examining the residual effect of isoxaflutole on different soils, the herbicide's efficacy decreased over time in a sandy loam soil but remained relatively persistent in a clay soil with higher organic matter content [].
Q8: Does isoxaflutole pose a risk to crops planted after corn in rotation?
A8: Isoxaflutole residues can potentially injure sensitive crops planted in rotation after corn. For instance, cabbage and sugar beets showed reduced growth and yield when planted one year after isoxaflutole application in corn []. Therefore, it's crucial to consider the rotational crop sensitivity when using isoxaflutole.
Q9: How does isoxaflutole degrade in the environment?
A9: Isoxaflutole primarily degrades in soil through hydrolysis, forming a diketonitrile derivative []. This diketonitrile is then transformed into a benzoic acid derivative, followed by further breakdown into minor unknown products []. Microbial activity plays a significant role in the degradation pathway beyond the initial hydrolysis of isoxaflutole to the diketonitrile [].
Q10: What are the primary routes of isoxaflutole dissipation in soil?
A10: Isoxaflutole dissipates from the soil primarily through microbial degradation and chemical transformation. Leaching appears to be minimal based on field studies where isoxaflutole and its metabolites were not detected in deeper soil layers (10-20 cm) []. This suggests that isoxaflutole is relatively immobile in soil.
Q11: Has resistance to isoxaflutole been reported in weed populations?
A11: While widespread resistance has not been widely reported, research suggests that repeated isoxaflutole use can lead to shifts in weed populations, potentially favoring individuals with enhanced dormancy mechanisms, allowing them to escape the herbicide's window of activity []. For example, in continuous corn fields treated with isoxaflutole for eight years, a kochia (Kochia scoparia) population emerged with a higher degree of seed dormancy compared to populations unexposed to the herbicide [].
Q12: What are some alternative weed control strategies to isoxaflutole?
A12: Research suggests alternative strategies, including:
- Cover Crops: Planting cover crops like cowpea, lablab, and millet can effectively suppress weeds in various tillage systems [].
- Alternative Herbicides: Herbicides like amicarbazone, imazapic, metribuzin, and flumioxazin, combined with other herbicides or cultural practices, provide effective weed control options [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



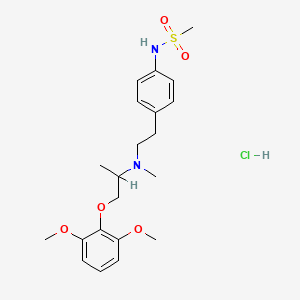
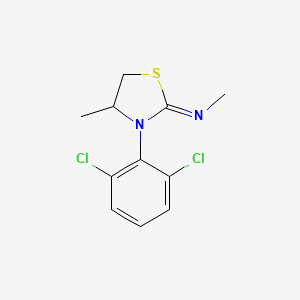
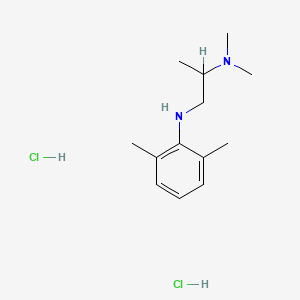
![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)

![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)

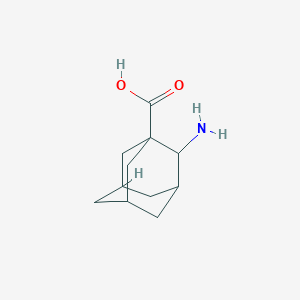
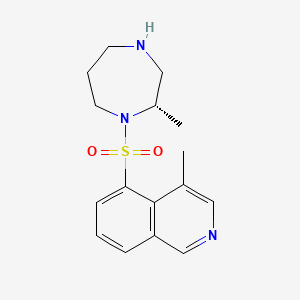
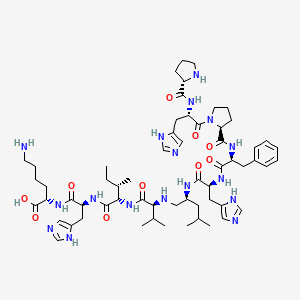

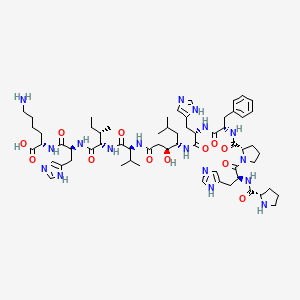
![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)
